Acetylisocupressic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C22H34O4/c1-15(11-14-26-17(3)23)7-9-18-16(2)8-10-19-21(18,4)12-6-13-22(19,5)20(24)25/h11,18-19H,2,6-10,12-14H2,1,3-5H3,(H,24,25)/b15-11+/t18-,19+,21+,22-/m0/s1 |
InChI Key |
HSANNLXBHKRHSH-LMUCYUMOSA-N |
Isomeric SMILES |
C/C(=C\COC(=O)C)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C |
Canonical SMILES |
CC(=CCOC(=O)C)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors
Enzymatic Biogenesis of Labdane Diterpenoids
The formation of labdane-related diterpenoids (LRDs) is a complex process involving a series of enzymatic reactions. nih.gov These natural products possess a characteristic bicyclic core structure. nih.gov The general biosynthetic route begins with the universal precursor for all terpenes, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Through the action of geranylgeranyl diphosphate (B83284) synthase (GGPPS), these five-carbon units are assembled into the 20-carbon precursor, geranylgeranyl diphosphate (GGPP).
The crucial cyclization of the linear GGPP molecule into the bicyclic labdane skeleton is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). nih.gov In many plants, this is a two-step process involving two distinct types of diTPSs:
Class II diTPSs (Copalyl Diphosphate Synthases - CPS): These enzymes initiate the cyclization of GGPP to form a bicyclic intermediate, typically a copalyl diphosphate (CPP) stereoisomer.
Class I diTPSs (Kaurene Synthase-Like - KSL): These enzymes then take the CPP intermediate and catalyze further cyclization or rearrangement reactions to produce the diverse array of diterpene skeletons, including the labdane framework.
Following the formation of the basic hydrocarbon skeleton, further structural diversity is achieved through the action of decorating enzymes, most notably cytochrome P450 monooxygenases (CYP450s) and various transferases (e.g., acetyltransferases). nih.govnih.gov These enzymes introduce functional groups such as hydroxyl (-OH), carboxyl (-COOH), and acetyl (-OCOCH3) groups, which are critical for the biological activity of the final compounds. nih.gov
Relationship to Isocupressic Acid Biosynthesis
This compound is structurally very similar to isocupressic acid, with the only difference being the presence of an acetyl group. This strongly suggests that isocupressic acid is the direct precursor to this compound. The biosynthetic pathway for isocupressic acid itself follows the general route for labdane diterpenoids. It is synthesized in various conifers, including those of the Cupressaceae family.
While the specific diTPSs and CYP450s involved in the biosynthesis of isocupressic acid have not been fully characterized in all producer organisms, the general pathway is understood to proceed as follows:
GGPP Synthesis: Formation of geranylgeranyl diphosphate from IPP and DMAPP.
Cyclization: A specific CPS and KSL pair likely work in tandem to convert GGPP into the characteristic labdane skeleton of isocupressic acid.
Oxidation: Cytochrome P450 enzymes are presumed to be responsible for the oxidation steps that introduce the carboxylic acid and hydroxyl functionalities present in isocupressic acid.
The formation of this compound would then represent a subsequent step, where an acetyl group is added to the isocupressic acid molecule.
Interconversion Pathways of this compound
Detailed scientific literature specifically describing the enzymatic interconversion pathways of this compound is currently scarce. However, based on general biochemical principles and the known metabolism of other diterpenoids, some logical inferences can be made.
The conversion of isocupressic acid to this compound is an acetylation reaction, likely catalyzed by a specific acetyl-CoA-dependent acetyltransferase . These enzymes utilize acetyl coenzyme A (acetyl-CoA) as the acetyl group donor to esterify a hydroxyl group on the substrate molecule. While the specific acetyltransferase responsible for this conversion in plants like Thujopsis dolabrata has not yet been identified, this type of enzymatic reaction is a common final step in the biosynthesis of many specialized plant metabolites.
Conversely, the reverse reaction, the deacetylation of this compound back to isocupressic acid, would be catalyzed by an esterase or hydrolase . These enzymes cleave the ester bond, removing the acetyl group and regenerating the hydroxyl group of isocupressic acid. The dynamic balance between acetylation and deacetylation can be a mechanism for regulating the activity, transport, or storage of bioactive compounds within the plant. However, specific studies demonstrating this interconversion for this compound are not available.
Significance of Labdane Diterpenoids in Chemical Biology
Acetylisocupressic acid is classified as a labdane-type diterpenoid. The labdane (B1241275) skeleton is a bicyclic structure that forms the core of a vast number of natural products. researchgate.net The name "labdane" is derived from labdanum, a resin from the gum rockrose, from which the first members of this class were isolated. cjnmcpu.com Labdane-related diterpenoids (LRDs) represent a significant portion of all terpenoids, with over 10% of these compounds sharing this structural heritage. cjnmcpu.com
The significance of labdane diterpenoids in chemical biology stems from their wide range of potent biological activities. researchgate.net These compounds are key players in the chemical defense mechanisms of the organisms that produce them. researchgate.net Research has demonstrated that labdane diterpenoids exhibit a remarkable spectrum of pharmacological properties, as detailed in the table below.
| Biological Activity | Examples of Labdane Diterpenoids |
| Antibacterial | Carnosic acid, Carnosol |
| Antifungal | Various labdane derivatives |
| Anti-inflammatory | Andrographolide, Carnosic acid, Carnosol |
| Antiviral | Various labdane derivatives |
| Antitumor/Cytotoxic | Triptolide, Oridonin |
| Antioxidant | Carnosic acid, Carnosol |
This table presents a selection of biological activities associated with the labdane diterpenoid class of compounds. The examples provided are illustrative of the diverse functions within this family. cjnmcpu.comresearchgate.netcjnmcpu.com
This functional diversity makes labdane diterpenoids a subject of intense research in the pharmaceutical, food, and cosmetic industries. cjnmcpu.comcjnmcpu.comnih.gov Compounds like andrographolide, known for its anti-inflammatory effects, and the potent cytotoxic agent triptolide, highlight the therapeutic potential held within this chemical family. cjnmcpu.com
Current Research Landscape of Acetylisocupressic Acid
Botanical Sources of this compound
The compound is predominantly found in coniferous trees and has also been identified in other plant species and related natural products.
Occurrence in Araucaria cunninghamii
This compound has been successfully isolated from the bark of the hoop pine, Araucaria cunninghamii. The gum resin of this species is noted as a rich source of labdane diterpenes.
Identification in Thujopsis dolabrata var. hondae
The presence of this compound has been confirmed in the resinous stem canker of Thujopsis dolabrata var. hondae. Researchers isolated a monoterpene and fifteen different diterpenes from the ethyl acetate (B1210297) extracts of the bark-glued resin of this tree. This compound was identified as one of the characteristic diterpene constituents of these extracts.
Presence in Austrocedrus chilensis
Scientific studies on the chemical composition of resin from Austrocedrus chilensis, particularly in response to infection by the pathogen Phytophthora austrocedri, have detailed changes in the diterpene profile. mdpi.com These studies identified various diterpenes, such as isopimara-8(9),15-dien-19-ol and torulosal, but did not report the presence of this compound. mdpi.com
Detection in Pinus ponderosa
This compound is a known constituent of Ponderosa pine (Pinus ponderosa). usda.gov It has been found in the xylem oleoresin and is a characteristic component of the labdane-type acids in the needles. usda.gov The chemical composition of Ponderosa pine needles is complex, containing several diterpene acids. arizona.edu For isolation, this compound and the related isocupressic acid were obtained from the weak-acid fraction of the needle oleoresin and isolated as their methyl esters. usda.gov The concentration of these acids can be variable. usda.gov
Association with Propolis from Various Geographical Origins
Propolis, a resinous mixture produced by honeybees, has been identified as a source of this compound. Specifically, studies on propolis from Libya have led to the isolation of this compound. nih.govresearchgate.net Fractionation of Libyan propolis extracts yielded several active labdane diterpenes, including acetyl-13-epi-cupressic acid, a related compound. nih.govresearchgate.net This highlights that the chemical composition of propolis is dependent on the local flora available to the bees.
Isolation from Hemionitis albofusca and Liquidambar formosana
This compound has been identified as one of the chemical constituents of Chinese sweet gum (Liquidambar formosana). Research on this plant has isolated the compound along with other diterpenes. There is no available research data confirming the presence of this compound in the fern Hemionitis albofusca.
Data Tables
Table 1: Botanical and Natural Sources of this compound
| Source Species/Material | Family/Type | Part(s) / Origin |
|---|---|---|
| Araucaria cunninghamii (Hoop Pine) | Araucariaceae | Bark |
| Thujopsis dolabrata var. hondae | Cupressaceae | Bark-glued resin from stem canker |
| Pinus ponderosa (Ponderosa Pine) | Pinaceae | Needles, Xylem oleoresin usda.gov |
| Propolis | Bee Product | Libya nih.govresearchgate.net |
Table 2: Isolation and Detection Summary
| Source | Isolation/Detection Method | Key Findings |
|---|---|---|
| Pinus ponderosa | Obtained from the weak-acid fraction of needle oleoresin and isolated as methyl esters. usda.gov | Identified as a characteristic labdane-type acid in needles. usda.gov |
| Thujopsis dolabrata var. hondae | Isolated from ethyl acetate extracts of bark-glued resin. | A characteristic constituent among 15 diterpenes found in the extract. |
Isolation from Juniperus polycarpos K. Koch
While Juniperus species are known sources of terpenoids, the specific, detailed protocol for the isolation of this compound from Juniperus polycarpos K. Koch is not extensively documented in readily available literature. researchgate.net However, a general approach can be inferred from established methods for isolating diterpenoids from plant sources. The process would typically begin with the collection and preparation of the plant material, followed by extraction and a multi-step chromatographic purification to isolate the target compound.
Extraction and Purification Techniques for Diterpenoids
The downstream separation process is a critical and often costly stage in obtaining pure terpenoids from natural sources. nih.gov The general workflow involves breaking the plant cells, extracting the desired compounds with a suitable solvent, and then separating the target molecule from other constituents in the extract. nih.gov
Solvent Extraction Protocols
Solvent extraction is a primary method for obtaining diterpenoids from plant material. iipseries.org The choice of solvent is crucial and depends on the polarity of the target compound. nih.gov For labdane diterpenoids like this compound, a systematic approach is employed.
The process typically begins with drying and grinding the plant material, such as leaves or aerial parts, to increase the surface area for extraction. nih.gov A common initial step involves defatting the powdered material with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar constituents. researchgate.net Following this, the defatted material is extracted with solvents of increasing polarity.
Ultrasound-assisted extraction is a modern technique that uses sound waves to facilitate the diffusion of compounds into the solvent, which can be performed at non-denaturing temperatures between -20°C and 40°C. google.com
Table 1: Common Solvents for Diterpenoid Extraction
| Solvent | Polarity | Typical Use | Reference |
|---|---|---|---|
| Hexane | Nonpolar | Initial defatting, extraction of nonpolar terpenoids. nih.gov | nih.goviipseries.org |
| Ethyl Acetate | Intermediate | Extraction of moderately polar diterpenoids. researchgate.net | researchgate.net |
| Methanol (B129727) | Polar | Extraction of polar diterpenoids and glycosides. nih.govgoogle.com | nih.govgoogle.com |
| Ethanol (B145695) | Polar | Broad-spectrum extraction, often used for crude extracts. acs.org | iipseries.orgacs.org |
After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract that can then be subjected to purification. iipseries.orgacs.org
Chromatographic Separation Strategies
Chromatography is an indispensable tool for separating individual diterpenoids from a complex crude extract. nih.govnih.gov The strategy often involves a series of chromatographic steps, starting with low-resolution techniques for initial fractionation and progressing to high-resolution methods for final purification.
Column chromatography is a fundamental and widely used technique for the large-scale, initial purification of natural products, including diterpenoids. column-chromatography.com It separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through the column. column-chromatography.com
Silica (B1680970) gel is the most common stationary phase for diterpenoid separation. nih.govacs.org The crude extract is loaded onto the top of the silica gel column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Elution often begins with a nonpolar solvent, and the polarity of the mobile phase is gradually increased (gradient elution). This causes compounds to move down the column at different rates, allowing for their separation into different fractions.
A variation of this technique is Vacuum Liquid Chromatography (VLC), which is noted for being an efficient and inexpensive method for separating complex mixtures of diterpenoid alkaloids. acs.org
Table 2: Typical Column Chromatography Systems for Diterpenoid Separation
| Stationary Phase | Mobile Phase System (Gradient) | Application | Reference |
|---|---|---|---|
| Silica Gel (100-200 mesh) | Petroleum Ether - Acetone (B3395972) (e.g., 15:1 → 0:1) | Fractionation of crude extracts. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
| Silica Gel | Hexane - Ethyl Acetate | Separation of moderately polar compounds. nih.gov | nih.gov |
| Alumina (Al₂O₃) | Varies | Separation of diterpenoid alkaloids. acs.org | acs.org |
The collected fractions are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest, which are then combined for further purification.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification of diterpenoids to a high degree of purity. nih.govresearchgate.net It is also used for the quantitative analysis of specific diterpenoids in extracts. nih.gov The method can be scaled up from analytical to semi-preparative or preparative levels to isolate milligrams of a pure compound. tandfonline.commdpi.com
Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is very common. nih.govresearchgate.net Separation is achieved by carefully controlling the composition of the mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile (B52724). researchgate.netresearchgate.net
Table 3: Example HPLC Conditions for Diterpenoid Isolation
| Column Type | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| Reversed-Phase C18 | Methanol - Water (e.g., 23:77 or 65%) | PDA/UV at ~225-235 nm | Isolation and quantification of diterpenoids. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Reversed-Phase C18 | Acetonitrile - Water (Gradient 20% to 50% Acetonitrile) | PDA at 200-400 nm | Simultaneous determination of multiple diterpenoids. researchgate.net | researchgate.net |
An advanced technique, High-Speed Countercurrent Chromatography (HSCCC), which is a form of liquid-liquid chromatography, offers an alternative that avoids irreversible adsorption onto a solid support, leading to high recovery rates. nih.govresearchgate.net
This compound: A Closer Look at its Biosynthetic Origins
This compound, a labdane diterpenoid found in certain plant species, is a derivative of the more widely known isocupressic acid. While its presence and biological activities are documented, a detailed understanding of its complete biosynthetic pathway, particularly the enzymatic steps leading to its formation and potential interconversions, remains an area of ongoing scientific investigation. This article delves into the current understanding of the biosynthetic pathways and precursors related to this compound, focusing on the broader context of labdane diterpenoid biogenesis and its relationship with isocupressic acid.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to Acetylisocupressic Acid
The total synthesis of complex natural products like this compound, a member of the labdane (B1241275) diterpenoid family, represents a significant challenge in organic chemistry. These syntheses often serve as a platform to develop and showcase new synthetic methodologies. While specific literature on the total synthesis of this compound itself is not abundant, the general strategies for constructing the labdane skeleton are well-established.
Labdane-related diterpenoids originate biosynthetically from the cyclization of the precursor (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). nih.gov Synthetic approaches often mimic this biosynthetic pathway, starting from simpler, acyclic precursors to construct the characteristic bicyclic core. The synthesis of related diterpenes, such as those with the gibberellin framework, has been explored, sometimes starting from precursors like podocarpic acid and involving extensive investigations into reactions like dehydrobromination and ozonolysis. mcmaster.ca
A modular biosynthetic approach has been developed in E. coli to produce a variety of labdane-related diterpenes. nih.gov This method involves engineering the bacteria to produce different stereoisomers of copalyl diphosphate (CPP), the key bicyclic intermediate, which can then be converted by specific diterpene synthases into various skeletal structures. nih.gov This powerful biotechnological tool establishes a foundation for producing not only the basic hydrocarbon skeletons but also more elaborated natural products, potentially including this compound, by introducing further enzymatic steps. nih.govcjnmcpu.com
Semisynthesis from Precursor Compounds
Semisynthesis, which starts from a readily available natural product that is structurally related to the target molecule, is a common and efficient strategy for accessing complex compounds. Isocupressic acid, the immediate precursor to this compound, serves as a prime starting material. This compound can be prepared from isocupressic acid through acetylation of the primary alcohol at C-15.
Furthermore, isocupressic acid itself has been used as a starting point for the synthesis of its metabolites. For instance, tetrahydroagathic acid was prepared from isocupressic acid through a two-step oxidation followed by hydrogenation. nih.gov This process highlights the utility of naturally occurring labdanes as precursors for generating important related compounds for analytical and diagnostic purposes. nih.gov Another related labdane, imbricatolic acid, has been used as a starting material for the synthesis of various dimeric diterpenes. mdpi.com
Synthetic Modification and Derivatization
The modification of the this compound structure is crucial for exploring its chemical space and for conducting structure-activity relationship (SAR) studies. These modifications typically target the functional groups present in the molecule: the carboxylic acid at C-19 and the acetylated primary alcohol at C-15.
Esterification and etherification are fundamental reactions used to modify the functional groups of this compound and related labdane diterpenes.
Esterification: The carboxylic acid group at C-19 is a common site for esterification. This reaction is typically carried out by treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, or by using coupling reagents. chemguide.co.ukyoutube.comyoutube.com For example, the methyl ester of imbricatolic acid was prepared using diazomethane. mdpi.com More modern and milder methods for esterification include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) or a triphenylphosphine (B44618) oxide (TPPO)/oxalyl chloride system, which allows the reaction to proceed under neutral conditions. mdpi.comnih.gov These reactions are essential for creating derivatives that can have altered solubility, stability, and biological activity.
Etherification: The hydroxyl group, which in this compound is acetylated, can be a site for etherification in the parent compound, isocupressic acid, or its derivatives. The formation of ethers from the related labdane imbricatolic acid has been achieved by treating the corresponding alcohol with sodium hydride (NaH) in dimethylformamide (DMF) followed by reaction with a dibromoalkane to form dimeric ethers. mdpi.com Such reactions expand the diversity of derivatives that can be generated from the labdane scaffold.
Table 1: Common Reagents for Esterification and Etherification
| Reaction Type | Reagent/System | Conditions | Purpose |
|---|---|---|---|
| Esterification | Alcohol, H₂SO₄ (cat.) | Heat, Reflux | Classic Fischer esterification. chemguide.co.ukyoutube.com |
| Diazomethane (CH₂N₂) | - | Forms methyl esters. mdpi.com | |
| DCC/DMAP | Dry CH₂Cl₂ | Mild conditions for coupling acids and alcohols. mdpi.com | |
| TPPO/(COCl)₂ | Room Temperature | Neutral conditions, high yield. nih.gov | |
| Etherification | NaH, Dibromoalkane | DMF | Forms ether linkages, used for dimerization. mdpi.com |
Hydrolysis reactions are essentially the reverse of condensation reactions like esterification. libretexts.org In the context of this compound, hydrolysis targets the ester linkage of the acetyl group at C-15.
Acid- or Base-Catalyzed Hydrolysis: The acetyl group of this compound can be removed through hydrolysis, typically catalyzed by an acid or a base, to yield isocupressic acid and acetic acid. libretexts.orgpearson.comyoutube.com Basic hydrolysis, also known as saponification, results in the formation of the carboxylate salt of the parent acid. libretexts.org
Significance of Hydrolysis Products: The primary product of hydrolysis, isocupressic acid , is itself a significant natural product. It is recognized as the abortifacient compound in ponderosa pine needles that affects cattle. nih.govwikipedia.org The ability to convert this compound back to isocupressic acid is important for comparative studies.
Furthermore, the metabolism of isocupressic acid in cattle leads to other significant compounds. In vitro studies with cow rumen preparations have shown that isocupressic acid can be biotransformed into agathic acid and dihydroagathic acid . medkoo.com A metabolite found in the serum of cattle that have consumed pine needles is tetrahydroagathic acid . nih.gov The synthesis of these metabolites from isocupressic acid is crucial for developing diagnostic markers for pine needle-induced abortions in cattle. nih.gov
The systematic generation of novel analogs of a parent compound is a cornerstone of medicinal chemistry and chemical biology, allowing researchers to probe the relationship between chemical structure and biological activity (SAR). nih.govnih.gov For labdane diterpenes, this involves modifying the core structure and its functional groups to understand which parts of the molecule are essential for its activity.
Strategies for Analog Generation:
Modification of Functional Groups: As discussed, the carboxylic acid and hydroxyl/acetyl groups are primary targets. Converting the acid to various esters, amides, or reducing it to an alcohol can significantly impact activity. For instance, studies on dimeric labdanes derived from imbricatolic acid showed that the presence of a free carboxylic acid was relevant for their antiproliferative effects, as methylation often led to decreased activity. mdpi.com
Dimerization: Linking two molecules of a labdane diterpene through various spacers (e.g., esters, ethers, triazole rings) is a strategy to explore new chemical space. This approach has been applied to imbricatolic acid to create a library of dimeric compounds with varying antiproliferative activities. mdpi.com
Skeletal Modification: While more synthetically demanding, alterations to the bicyclic core of the labdane skeleton can provide deep insights into the structural requirements for activity.
The goal of these SAR studies is to identify the key pharmacophoric elements of the molecule. For example, in studies of other complex natural products like azumamides, it was found that the carboxylic acid group was a crucial "zinc-binding group" (ZBG) for its biological activity as an HDAC inhibitor, and replacing it with a carboxamide led to a loss of activity. mdpi.com Similar principles guide the derivatization of this compound and related compounds to map their bioactivity profiles.
In Vitro Biological Activities and Cellular Mechanisms of Action
Anti-inflammatory Activities
Acetylisocupressic acid has demonstrated notable anti-inflammatory effects in preclinical studies. These activities are attributed to its ability to modulate key components of the inflammatory cascade, including the suppression of pro-inflammatory enzymes and the reduction of inflammatory signaling molecules. researchgate.net
Suppression of Lipopolysaccharide-Induced iNOS Expression in Macrophage Cells (e.g., RAW 264.7 cells)
Studies have shown that this compound can suppress the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.netresearchgate.netresearchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the upregulation of iNOS and subsequent production of nitric oxide (NO), a key inflammatory mediator. The ability of this compound to inhibit iNOS expression suggests a direct interference with the inflammatory signaling pathways activated by LPS. researchgate.netresearchgate.net
Inhibition of Nitric Oxide Production
Consistent with its ability to suppress iNOS expression, this compound has been shown to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells. researchgate.netresearchgate.net By reducing the amount of NO synthesized, this compound can mitigate the downstream effects of excessive NO, which include vasodilation, inflammation, and cellular damage.
Interactive Table: Anti-inflammatory Activity of this compound
| Activity | Cell Line | Inducer | Observed Effect | Reference |
| iNOS Expression | RAW 264.7 | Lipopolysaccharide (LPS) | Suppression of iNOS expression | researchgate.netresearchgate.netresearchgate.net |
| Nitric Oxide Production | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of NO production | researchgate.netresearchgate.net |
| Inflammatory Mediators | - | - | Modulation of arachidonic acid metabolism | researchgate.net |
Anticancer and Cytotoxic Activities
In addition to its anti-inflammatory effects, this compound has been investigated for its potential as an anticancer agent. In vitro studies have explored its cytotoxic effects and its ability to inhibit the proliferation of various cancer cell lines.
Inhibition of Cancer Cell Proliferation (e.g., HepG2, OVCAR4, MDA-MB-468 cells)
Research has yielded mixed results regarding the anti-proliferative effects of this compound. One study reported that this compound, as a component of propolis, contributed to the inhibition of cell viability in OVCAR4 human ovarian cancer cells. nih.gov Another study investigating compounds from Cupressus macrocarpa noted that this compound possesses antitumoral effects on MDA-MB-231 cells. mdpi.com However, a separate study found that a derivative, 3-(acetyloxy)-acetylisocupressic acid, was ineffective against HepG2 human liver cancer cells. tandfonline.com This suggests that the anticancer activity may be cell-type specific.
Effects on Cell Viability
The cytotoxic activity of this compound has been evaluated against several cancer cell lines. In a study on OVCAR4 cells, propolis containing this compound demonstrated the ability to reduce cell viability. nih.gov This indicates a potential for inducing cell death in this particular cancer cell line.
Interactive Table: Anticancer and Cytotoxic Activities of this compound
| Activity | Cell Line | Observed Effect | Reference |
| Inhibition of Cell Proliferation | OVCAR4 | Inhibition of cell viability | nih.gov |
| Inhibition of Cell Proliferation | MDA-MB-231 | Antitumoral effects | mdpi.com |
| Inhibition of Cell Proliferation | HepG2 | Ineffective | tandfonline.com |
| Effects on Cell Viability | OVCAR4 | Reduction in cell viability | nih.gov |
Cell Cycle Arrest Mechanisms (e.g., G2/M phase)
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a series of checkpoints that ensure the fidelity of genetic information. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of mutations. youtube.com Dysregulation of these checkpoints is a hallmark of cancer, leading to uncontrolled cell proliferation. youtube.com
Several natural and synthetic compounds have been investigated for their ability to induce cell cycle arrest, particularly at the G2/M phase, as a potential anti-cancer strategy. For instance, aristolochic acid has been shown to induce G2/M cell cycle arrest in renal epithelial cells through the activation of the ATM-Chk2-p53-p21 DNA damage checkpoint pathway. nih.gov This arrest is linked to the increased production of reactive oxygen species (ROS). nih.gov Similarly, ascorbic acid, in its oxidized form dehydroascorbate, can enhance cell cycle arrest at the G2/M checkpoint during periods of oxidative stress by delaying the activation of the cyclin B-cdc2 complex. nih.gov Glucocappasalin, a natural product, also induces G2/M arrest in HeLa cells by downregulating the expression of Cyclin B1 and CDK1, and upregulating p21 and p27. frontiersin.org
Induction of Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of cellular components. It plays a crucial role in maintaining cellular homeostasis and can be induced by various stressors, including nutrient deprivation and the accumulation of misfolded proteins. researchgate.netembopress.org This process involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic material and fuse with lysosomes for degradation. embopress.org
Several acidic compounds have been shown to modulate autophagy. For example, l-azetidine-2-carboxylic acid (AZC), a proline analogue, induces the accumulation of misfolded proteins in the endoplasmic reticulum (ER), leading to ER stress and the subsequent induction of autophagy. researchgate.net All-trans-retinoic acid (ATRA) has also been demonstrated to induce autophagy in hepatocarcinoma cells. researchgate.net Furthermore, ursolic acid, a natural pentacyclic triterpene, induces autophagy in macrophages and cardiac cells, which aids in the elimination of intracellular parasites like Trypanosoma cruzi. nih.govnih.gov
The signaling pathways governing autophagy are complex and often involve key proteins such as SIRT1 and AMPK. SIRT1, for instance, is necessary for the normal induction of autophagy during muscle stem cell activation. embopress.org In some contexts, the activation of AMPK can stimulate autophagy. mdpi.com However, the specific effects of this compound on the induction of autophagy and its associated molecular pathways have not been detailed in the provided search results.
Inhibition of Cell Migration
Cell migration is a critical process in various physiological and pathological phenomena, including embryonic development, wound healing, and cancer metastasis. The ability of cancer cells to migrate and invade surrounding tissues is a key factor in their malignancy.
Several acidic compounds have demonstrated the ability to inhibit cell migration in cancer cells. For example, 1′S-1′-acetoxychavicol acetate (B1210297) (ACA) and its analogs have been shown to exhibit anti-migration effects on MDA-MB-231 breast cancer cells. dovepress.com Sterculic acid has been found to reduce the cell adhesion and migration capacity of lung cancer cells by modifying the expression of genes related to integrins and extracellular matrix components. mdpi.com Asiatic acid has been reported to suppress osteosarcoma cell migration and invasion by down-regulating the expression of matrix metalloproteinase 1 (MMP1) through the AKT/Sp1 signaling axis. nih.gov Furthermore, alpha-lipoic acid has been shown to diminish the migration and invasion of hepatocellular carcinoma cells via an AMPK-p53 dependent pathway. researchgate.net
While these studies highlight the potential of various acidic compounds to inhibit cell migration, specific research on the effects of this compound on this process is not available in the provided search results.
Inactivation of Specific Signaling Axes (e.g., CIP2A/p-AKT/c-Myc)
The cancerous inhibitor of protein phosphatase 2A (CIP2A) is an oncoprotein that is overexpressed in many human cancers. nih.govnih.gov It plays a crucial role in cell proliferation and invasion, often through its interaction with the proto-oncogene c-Myc and the serine/threonine kinase AKT. nih.govnih.gov The CIP2A/p-AKT/c-Myc signaling axis is a critical pathway in tumorigenesis. nih.govnih.gov
Depletion of CIP2A has been shown to reduce the proliferation and invasion of osteosarcoma cells, which is associated with decreased expression of c-MYC and p-AKT. nih.gov CIP2A stabilizes c-Myc by inhibiting the activity of protein phosphatase 2A (PP2A), which would otherwise dephosphorylate and lead to the degradation of c-Myc. nih.govnih.gov Therefore, targeting the CIP2A/p-AKT/c-Myc axis is a promising strategy for cancer therapy.
While the importance of this signaling axis is well-established, there is no information in the provided search results to suggest that this compound specifically inactivates the CIP2A/p-AKT/c-Myc signaling pathway.
Protease Inhibitory Effects
Proteases are enzymes that catalyze the breakdown of proteins. Their activity is tightly regulated in biological systems, and their dysregulation is implicated in various diseases. Protease inhibitors are molecules that can block the activity of proteases. nih.gov
The inhibitory activity of various compounds against proteases, such as angiotensin-converting enzyme (ACE), lipase, and α-glucosidase, has been studied. d-nb.info For example, peptide fractions derived from edible insects have demonstrated inhibitory effects against these enzymes. d-nb.info The inhibitory mechanism can be competitive, non-competitive, or mixed-type. mdpi.comresearchgate.net For instance, a novel peptide from soybean protein was found to act as a non-competitive inhibitor of ACE. mdpi.com
The provided search results contain general information on protease inhibitors from various sources but lack specific details on the protease inhibitory effects of this compound.
Antimicrobial Properties
Antimicrobial agents are essential for combating infectious diseases caused by bacteria, fungi, and other microorganisms. Many natural products, including various acids, possess antimicrobial properties. mdpi.comnih.gov
Phenolic acids, for example, exhibit a broad range of antimicrobial activities by destabilizing bacterial membranes, altering their permeability, and inhibiting microbial enzymes. mdpi.com Acetic acid has a long history of use as a disinfectant and has shown excellent bactericidal effects against a wide spectrum of bacteria, including problematic Gram-negative strains. nih.gov The antimicrobial efficacy of acidic compounds is often related to their chemical structure and lipophilicity, which allows for better penetration through microbial cell membranes. nih.gov Extracts from plants like Cleistopholis patens have also been shown to have antibacterial activity against various human pathogens. researchgate.net
Although the general antimicrobial properties of various acidic compounds are well-documented, specific studies on the antimicrobial spectrum and efficacy of this compound were not found in the provided search results.
Antibacterial Activities
Extracts from several botanical sources containing this compound have demonstrated noteworthy antibacterial properties.
A study investigating the phytochemical content of Cupressus macrocarpa leaves identified this compound as one of its components. The diethyl ether extract of these leaves exhibited significant antibacterial effects against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this extract ranged from 2 to 8 µg/mL. nih.govnih.gov The study also noted that the extract led to a significant downregulation of the norA and norB efflux pump genes in MRSA, suggesting a mechanism of action that involves inhibiting bacterial resistance mechanisms. nih.govnih.gov
Similarly, essential oil extracted from the leaves of Cupressus macrocarpa has shown antibacterial activity against several bacterial strains, including Staphylococcus aureus and Proteus vulgaris, with a reported MIC of 0.01% (v/v). clinicsearchonline.orgjocpr.com Against Pseudomonas aeruginosa, the essential oil was slightly less active, with an MIC of 0.04% (v/v). clinicsearchonline.orgjocpr.com
Furthermore, extracts from the bark of Chamaecyparis obtusa var. formosana, which also contains diterpenes, have been shown to be active against various bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. nih.govnih.gov
Libyan propolis is another natural source where this compound has been identified. google.com Ethanolic extracts of Libyan propolis have shown antimicrobial activity, and their chemical composition, which includes terpenoids, is believed to contribute to this effect. researchgate.netsarpublication.com
It is important to note that while this compound is a component of these active extracts, specific MIC values for the pure compound against bacterial strains have not been reported in the reviewed literature. The observed antibacterial effects are likely a result of the synergistic or individual actions of the various phytochemicals present in the extracts.
Table 1: Summary of Antibacterial Activity of Extracts Containing this compound
| Extract Source | Target Bacteria | Observed Activity | Citation |
| Cupressus macrocarpa (diethyl ether leaf extract) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values ranging from 2 to 8 µg/mL | nih.govnih.gov |
| Cupressus macrocarpa (essential oil) | Staphylococcus aureus, Proteus vulgaris | MIC of 0.01% (v/v) | clinicsearchonline.orgjocpr.com |
| Cupressus macrocarpa (essential oil) | Pseudomonas aeruginosa | MIC of 0.04% (v/v) | clinicsearchonline.orgjocpr.com |
| Chamaecyparis obtusa var. formosana (bark extract) | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus | Demonstrated antimicrobial activity | nih.govnih.gov |
| Libyan Propolis (ethanolic extract) | General antimicrobial activity | Demonstrated antimicrobial activity | researchgate.netsarpublication.com |
Antifungal Activities
Similar to its antibacterial properties, the antifungal potential of this compound is inferred from the activity of extracts in which it is present.
The essential oil of Cupressus macrocarpa, which includes a variety of terpenes, has been reported to possess antifungal effects. researchgate.net Extracts from the bark of Chamaecyparis obtusa var. formosana have also shown activity against several fungal species, including Saccharomyces cerevisiae, Penicillium italicum, Aspergillus niger, and Candida albicans. nih.gov Another study on the essential oil of Chamaecyparis obtusa demonstrated inhibitory activity against Candida albicans at concentrations above 200 ppm and also against the filamentous fungi Fusarium oxysporum and Alternaria mali. researchgate.net
While these findings are promising, specific MIC values for pure this compound against fungal pathogens have not been determined in the available research. The antifungal properties of these extracts are attributed to their complex mixture of secondary metabolites.
Table 2: Summary of Antifungal Activity of Extracts Containing this compound
| Extract Source | Target Fungi | Observed Activity | Citation |
| Chamaecyparis obtusa var. formosana (bark extract) | Saccharomyces cerevisiae, Penicillium italicum, Aspergillus niger, Candida albicans | Demonstrated antimicrobial activity | nih.gov |
| Chamaecyparis obtusa (essential oil) | Candida albicans | Inhibited at concentrations >200 ppm | researchgate.net |
| Chamaecyparis obtusa (essential oil) | Fusarium oxysporum, Alternaria mali | Demonstrated antifungal activity | researchgate.net |
Other Documented In Vitro Biological Activities
Beyond its antimicrobial potential, extracts containing this compound and its derivatives have been investigated for other biological activities.
Extracts from the fruit of Juniperus polycarpos have been evaluated for their antioxidant and cytotoxic properties. The methanolic extract of juniper berries demonstrated antioxidant activity, and a concentration of 66.9 μg/ml was able to inhibit 50% of the growth of MCF7 breast cancer cells in vitro. sid.ir The acetone (B3395972) extract of Juniperus excelsa ssp. polycarpos wood also showed moderate antioxidant activity. sci-hub.seresearchgate.net
Interestingly, a study on the chemical constituents of Juniperus polycarpos leaves led to the isolation of a new labdane (B1241275) diterpenoid, 3-(acetyloxy)-acetylisocupressic acid. This derivative, however, was found to be ineffective against HepG2 (human liver cancer) cells and a protease enzyme in the conducted assays.
Extracts of Libyan propolis, containing this compound, have been tested for their activity against various protozoa, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum, showing a range of EC50 values. sunderland.ac.uk However, the specific contribution of this compound to this activity has not been elucidated.
These studies suggest that while this compound is part of a complex mixture with diverse biological effects, further research is needed to determine the specific activities of the pure compound.
In Vivo Pharmacological Studies Using Animal Models
Anti-inflammatory Effects in Animal Models of Induced Inflammation
While direct studies investigating the anti-inflammatory properties of acetylisocupressic acid are not prominent in publicly accessible literature, the methodologies for testing such effects are well-established in pharmacological research. These models are designed to induce a measurable inflammatory response, against which the efficacy of a test compound can be assessed.
Commonly used animal models for acute inflammation include those induced by phlogistic agents like carrageenan, histamine (B1213489), and arachidonic acid. nih.gov For instance, the carrageenan-induced paw edema model in rats is a standard for screening potential anti-inflammatory drugs. nih.gov In this model, the injection of carrageenan into the rat's paw elicits an inflammatory cascade involving the release of mediators like prostaglandins (B1171923) and cytokines (e.g., TNF-α and IL-6), resulting in quantifiable swelling. researchgate.netelsevierpure.com A compound's ability to reduce this edema would suggest anti-inflammatory activity.
For studying chronic inflammation, models such as the cotton pellet-induced granuloma or complete Freund's adjuvant (CFA)-induced arthritis are employed. nih.gov The granuloma pouch model, for example, allows for the assessment of a substance's effect on the proliferative phase of inflammation. nih.gov
The anti-inflammatory action of a compound is often evaluated by its ability to modulate key inflammatory pathways. For example, acetylsalicylic acid (aspirin) exerts its effects in part by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins like PGE2. nih.gov Studies using these models typically measure changes in paw volume, leukocyte infiltration, and levels of pro-inflammatory cytokines in tissue or exudate to determine a compound's efficacy. nih.govresearchgate.net
Table 1: Common Animal Models for Evaluating Anti-inflammatory Activity
| Model Type | Inducing Agent | Primary Assessment Parameters | Inflammatory Phase |
| Acute Paw Edema | Carrageenan, Dextran, Histamine | Paw volume/thickness, inflammatory mediator levels (PGE2, cytokines) | Acute, Exudative |
| Ear Edema | Croton oil, Arachidonic acid | Ear tissue weight, myeloperoxidase (MPO) activity | Acute |
| Granuloma Pouch | Croton oil in an air pouch | Volume of exudate, weight of granulomatous tissue | Sub-acute, Proliferative |
| Adjuvant-Induced Arthritis | Complete Freund's Adjuvant (CFA) | Paw swelling, joint destruction, arthritis score, cytokine levels | Chronic, Immune-mediated |
To date, specific research applying these models to test this compound has not been identified.
Gastrointestinal System Disease Models (e.g., gastric ulcer)
The investigation of compounds for gastroprotective or ulcerogenic effects frequently utilizes rodent models of gastric ulcers. These models are valuable for screening anti-ulcer drugs and understanding the mechanisms of mucosal injury and repair. nih.gov
A widely recognized and clinically relevant model is the acetic acid-induced gastric ulcer. nih.govnih.gov This method reliably produces deep, chronic ulcers in the stomachs of rats or mice that closely resemble human peptic ulcers in their pathology and healing process. nih.govnih.gov The procedure involves the direct application of acetic acid to the gastric serosa or mucosa, which causes localized tissue necrosis and subsequent ulcer formation. nih.gov The healing of these ulcers can be monitored over several weeks, making the model suitable for studying both ulcer healing and relapse. nih.gov
Other established models for inducing gastric injury include:
Ethanol-Induced Lesions: Administration of absolute ethanol (B145695) causes acute, extensive mucosal damage, which is useful for evaluating cytoprotective agents. austinpublishinggroup.comfrontiersin.org
NSAID-Induced Ulcers: Nonsteroidal anti-inflammatory drugs like indomethacin (B1671933) are used to induce ulcers, primarily by inhibiting prostaglandin (B15479496) synthesis, which is crucial for mucosal defense. nih.gov
Pylorus Ligation: In this model, the pyloric end of the stomach is ligated, leading to the accumulation of gastric acid and pepsin, which results in ulceration. It is particularly useful for assessing anti-secretory agents. austinpublishinggroup.com
Stress-Induced Ulcers: Immobilization or cold-water immersion stress can induce gastric lesions, mediated partly by the release of histamine and increased acid secretion. austinpublishinggroup.com
Currently, there is no available scientific literature detailing the effects of this compound in these or other animal models of gastrointestinal disease.
Neurodegenerative Disease Models in Rodents (e.g., Alzheimer's disease, Parkinson's disease)
Animal models are indispensable tools for researching the complex pathology of neurodegenerative diseases and for testing potential therapeutics. While no studies have been published on the effects of this compound in this context, numerous well-validated rodent models exist.
Alzheimer's Disease (AD) Models: Most AD models in rodents are transgenic, designed to recapitulate key pathological hallmarks of the disease, such as amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau. nih.govnih.gov These models often overexpress human genes with mutations linked to familial AD. nih.gov
APP Transgenic Models: These mice overexpress the human amyloid precursor protein (APP) gene with one or more familial AD mutations, leading to age-dependent Aβ deposition and cognitive deficits.
PSEN1 and PSEN2 Models: Models incorporating mutations in the presenilin genes (PSEN1, PSEN2) are often crossed with APP models to accelerate Aβ pathology. nih.gov
3xTg-AD Model: This model combines three mutations (APP, PSEN1, and tau) and develops both Aβ plaques and tau pathology.
5XFAD Model: This model expresses five familial AD mutations in the APP and PSEN1 genes, resulting in rapid and aggressive amyloid pathology.
Parkinson's Disease (PD) Models: PD models typically aim to replicate the hallmark loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the resulting motor deficits. nih.gov
Neurotoxin-Induced Models: These are the most common models. Toxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are administered to selectively destroy catecholaminergic neurons, leading to parkinsonian features. nih.govnih.gov
Genetic Models: These models involve the manipulation of genes linked to familial PD, such as α-synuclein (SNCA), LRRK2, Parkin (PARK2), or PINK1, to study disease mechanisms. nih.gov For example, overexpression of mutant human α-synuclein can lead to the formation of protein aggregates similar to Lewy bodies.
The utility of these models lies in their ability to test hypotheses about disease mechanisms and evaluate the neuroprotective or symptomatic efficacy of novel compounds. nih.gov At present, this compound has not been evaluated in these established neurodegenerative disease models.
Cancer Models (e.g., Triple-Negative Breast Cancer, Hepatocellular Carcinoma)
In vivo cancer research relies heavily on animal models to study tumor growth, metastasis, and to evaluate the efficacy of novel therapeutic agents.
Triple-Negative Breast Cancer (TNBC) Models: TNBC is an aggressive form of breast cancer lacking targeted therapies. nih.govresearchgate.net Patient-derived xenograft (PDX) models are considered highly valuable for preclinical research. In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse. researchgate.net These models are believed to better retain the characteristics of the original human tumor, including its heterogeneity and drug response, compared to traditional cell line-based xenografts. researchgate.net
Research into TNBC has highlighted the importance of metabolic pathways for cancer cell survival. One such pathway involves the enzyme acetyl-CoA synthetase 2 (ACSS2), which converts acetate (B1210297) into acetyl-CoA, a vital metabolite for lipid synthesis and energy production, particularly under stressful conditions like hypoxia. oncologynews.com.au While not directly involving this compound, studies on ACSS2 inhibitors in TNBC mouse models demonstrate that targeting acetate metabolism can impair tumor growth. oncologynews.com.au
Hepatocellular Carcinoma (HCC) Models: For HCC, research has also pointed to the significance of acetate metabolism. Studies have shown that the expression of acetyl-CoA synthetases (ACSS1 and ACSS2) is altered in HCC tumors compared to healthy liver tissue. nih.gov Upregulation of these enzymes suggests that HCC cells may utilize acetate as a key substrate for fatty acid biosynthesis, contributing to tumor growth, especially in hypoxic environments. nih.gov Animal models, including xenografts of human HCC cell lines in mice, are used to test therapies targeting these metabolic vulnerabilities. nih.gov
There are currently no published studies evaluating the direct effects of this compound in animal models of TNBC, HCC, or other cancers.
Studies on Abortifacient Effects (in relation to isocupressic acid hydrolysis)
The most well-documented in vivo pharmacological effect of this compound is its role as a precursor to abortifacient compounds in cattle. This compound is an ester derivative of isocupressic acid (ICA), the primary toxin identified as causing late-term abortions in cattle that consume the needles of certain conifers, such as Ponderosa pine (Pinus ponderosa) and Monterey cypress (Cupressus macrocarpa). cncb.ac.cnsciquest.org.nz
Upon ingestion by cattle, this compound is rapidly metabolized in the rumen. The hydrolysis of the acetyl ester group converts it into isocupressic acid. nih.gov In vivo and in vitro studies have demonstrated that ICA itself is then further metabolized in the rumen and liver into several other compounds. nih.gov Orally administered ICA is largely converted to dihydroagathic acid, while intravenous administration results mainly in agathic acid as the major metabolite. nih.gov Both isocupressic acid and its metabolite agathic acid have been shown to be abortifacient in cattle. nih.govusda.gov
The proposed mechanism of action involves a disruption of placental function. It is thought that these labdane (B1241275) acids cause a significant decrease in uterine blood flow, leading to fetal distress and the initiation of premature parturition. nih.gov Further studies using bovine luteal cells suggest that ICA can directly inhibit progesterone (B1679170) production, a hormone essential for maintaining pregnancy. This inhibition appears to occur via a post-cAMP (cyclic adenosine (B11128) monophosphate) pathway. researchgate.net
Table 2: Key Metabolites of this compound/Isocupressic Acid in Cattle
| Precursor Compound | Metabolite | Site of Metabolism | Known Effect |
| This compound | Isocupressic acid (ICA) | Rumen | Abortifacient cncb.ac.cnnih.gov |
| Isocupressic acid (ICA) | Agathic acid (AGA) | Liver, Rumen | Abortifacient nih.govnih.gov |
| Isocupressic acid (ICA) | Dihydroagathic acid (DHAA) | Rumen | Major metabolite after oral ICA administration nih.gov |
| Isocupressic acid (ICA) | Tetrahydroagathic acid (THAA) | Rumen/Systemic | Serum marker for diagnosis nih.govusda.gov |
| Isocupressic acid (ICA) | Imbricatoloic acid | Rumen | Metabolite nih.gov |
These findings highlight a clear metabolic pathway where this compound serves as a prodrug, being hydrolyzed to the active abortifacient agent, isocupressic acid, and its subsequent active metabolites.
General Considerations for Animal Model Selection in Pharmacological Research
The selection of an appropriate animal model is a critical step in pharmacological research, as it fundamentally influences the translational relevance of the findings to human health. The primary goal is to use a model that mimics the human condition of interest as closely as possible in terms of its physiological and pathophysiological aspects.
Several key factors must be considered during model selection:
Pathophysiological Resemblance: The model should replicate the key characteristics of the human disease. For example, an AD model should ideally exhibit both amyloid plaques and cognitive decline. nih.govnih.gov
Predictive Validity: The model should be able to predict the efficacy and safety of a drug in humans. This is often established by testing existing drugs with known effects in humans and observing a concordant response in the animal model.
Genetic Homology: Mice are a predominant model in drug discovery, partly because of their high genetic similarity to humans and the ease with which their genome can be manipulated to create models of specific diseases.
Practical Considerations: Factors such as cost, lifespan, reproductive rate, and ease of handling also play a role. Rodent models are often favored for high-throughput screening due to these practical advantages.
The "3Rs" Principle: The ethical principles of Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing animal suffering) are central to modern biomedical research.
Ultimately, no single animal model can perfectly recapitulate a complex human disease. Therefore, the choice of model must be tailored to the specific scientific question being asked, whether it relates to target validation, efficacy testing, or understanding the pharmacokinetics of a compound.
Structure Activity Relationship Sar Studies of Acetylisocupressic Acid and Its Analogs
Correlation of Structural Motifs with Anti-inflammatory Potency
The anti-inflammatory potential of diterpenoids like acetylisocupressic acid is a significant area of investigation. The fundamental diterpenoid skeleton is a key determinant of this activity. The arrangement of rings and the stereochemistry of the molecule create a specific shape that can interact with biological targets involved in the inflammatory cascade. While direct SAR studies on this compound are not extensively documented in publicly available literature, general principles from related diterpenoids suggest that the presence and orientation of hydroxyl and acetyl groups are critical. These groups can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, thereby modulating their activity. For instance, the anti-inflammatory activity of many natural products is attributed to their ability to inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are pivotal in the synthesis of pro-inflammatory mediators.
Impact of Acetoxy Groups on Cytotoxic Activity
The acetoxy group (–OCOCH₃) is a key functional moiety in this compound. Its influence on the molecule's cytotoxic activity is a critical aspect of its SAR profile. The position and number of acetoxy groups can dramatically alter the compound's polarity and its ability to cross cell membranes. Furthermore, these groups can be hydrolyzed by cellular esterases, potentially releasing a more active form of the molecule within the target cell. This bioactivation is a common strategy in prodrug design.
The cytotoxicity of diterpenoid analogs is often evaluated against various cancer cell lines. The table below illustrates hypothetical data on how modifications to the acetoxy group might influence cytotoxic activity, as represented by the IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Modification | Target Cell Line | IC₅₀ (µM) |
| This compound | C-15 Acetoxy | A549 (Lung Carcinoma) | 15.2 |
| Isocupressic Acid | C-15 Hydroxyl | A549 (Lung Carcinoma) | 35.8 |
| Dithis compound | C-15, C-7 Acetoxy | A549 (Lung Carcinoma) | 8.5 |
| This compound | C-15 Acetoxy | MCF-7 (Breast Cancer) | 22.4 |
| Isocupressic Acid | C-15 Hydroxyl | MCF-7 (Breast Cancer) | 45.1 |
| Dithis compound | C-15, C-7 Acetoxy | MCF-7 (Breast Cancer) | 12.9 |
This data is illustrative and based on general principles of SAR for similar compounds.
Diterpenoid Scaffolds and Biological Efficacy
This compound belongs to the labdane (B1241275) family of diterpenoids. The inherent rigidity and stereochemical complexity of this scaffold are crucial for its biological efficacy. The specific fusion of the rings creates a unique three-dimensional shape that allows for precise interactions with biological macromolecules. The efficacy of different diterpenoid scaffolds is often compared to understand which structural frameworks offer the best potential for drug development. For instance, the biological activities of extracts from various Cupressus species, which contain a variety of diterpenoids, have been studied, though specific data isolating the efficacy of the this compound scaffold is limited. researchgate.net
Computational Analysis and Molecular Docking for Binding Affinity
To complement experimental studies, computational methods like molecular docking are employed to predict the binding affinity of a ligand, such as this compound, to a specific protein target. nih.govnih.gov This in silico approach provides valuable insights into the molecular interactions that govern the biological activity. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein's active site.
Molecular docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the acetoxy and carboxylic acid groups of this compound and the amino acid residues of a target protein. For example, docking studies against an enzyme like COX-2 could elucidate how the molecule inhibits its activity.
The following table presents hypothetical molecular docking data for this compound and its analogs against a putative anti-inflammatory target.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | COX-2 | -8.2 | Arg120, Tyr355, Ser530 |
| Isocupressic Acid | COX-2 | -7.1 | Arg120, Tyr355 |
| Dithis compound | COX-2 | -8.9 | Arg120, Tyr355, Ser530, Val523 |
This data is for illustrative purposes to demonstrate the output of molecular docking studies.
Non Human Metabolic Pathways and Biotransformation
Acetate (B1210297) Metabolism in Non-Human Organisms
Acetate is a key intermediate in the metabolism of many organisms, serving as a precursor for the biosynthesis of a wide range of compounds. wikipedia.org In non-human organisms, acetate metabolism is integral to central carbon metabolism. Acetyl-CoA, the activated form of acetate, is a central molecule that can be derived from various sources, including the breakdown of sugars through glycolysis. wikipedia.org For instance, in the bacterium Escherichia coli, acetate can be formed from pyruvate (B1213749) and is involved in overflow metabolism, where it is excreted during rapid growth on glucose. ncert.nic.in
In ruminants, acetate is a major volatile fatty acid produced during the fermentation of carbohydrates in the rumen. It is absorbed into the bloodstream and serves as a primary energy source for the animal. Additionally, acetate is a crucial precursor for the de novo synthesis of fatty acids in ruminant adipose tissue and mammary gland. The synthesis of fatty acids from acetate begins with the formation of acetyl-CoA in the mitochondria. researchgate.net
The metabolism of acetate can also be influenced by the presence of other compounds. For example, in sheep, the introduction of acetylated peptides into the diet did not lead to a significant adaptation of the rumen microbial population to utilize the acetylated forms, suggesting that the acetyl group can sometimes hinder microbial degradation. nih.gov
Hydrolytic Degradation of Acetylisocupressic Acid in Biological Systems
The initial and crucial step in the metabolism of this compound in ruminants is the hydrolytic cleavage of the acetyl group. This reaction occurs in the rumen, the first chamber of the ruminant stomach, which harbors a complex microbial ecosystem. Ester derivatives of isocupressic acid, including this compound, are metabolized in the bovine rumen to form isocupressic acid. animalhealthaustralia.com.au
Research has shown that this hydrolysis is a relatively rapid process. Specifically, in bovine rumen fluid, this compound has a half-life of approximately 2 hours. animalhealthaustralia.com.au This indicates that the acetyl group is efficiently removed by the microbial enzymes present in the rumen environment, releasing isocupressic acid as the primary metabolite for subsequent absorption and further biotransformation. This rapid hydrolysis means that the systemic effects observed in animals consuming plants containing this compound are likely attributable to the metabolic products of isocupressic acid itself.
Potential Biotransformation Products in Animal Models
Following the initial hydrolysis to isocupressic acid (ICA), the compound undergoes extensive metabolism, primarily in the rumen and the liver. Studies in cattle have identified several key biotransformation products.
In the rumen of cattle, ICA is converted to several metabolites, including:
Imbricatoloic acid nih.govacs.org
An isomer of imbricatoloic acid nih.govacs.org
Dihydroagathic acid nih.govacs.org
After absorption, ICA and its ruminal metabolites are further transformed in the liver. Hepatic metabolism of ICA leads to the formation of:
Agathic acid , which has been identified as a major metabolite. nih.govacs.org
When ICA is administered orally to cows, the major metabolite detected in the serum is dihydroagathic acid, with smaller quantities of agathic acid and imbricatoloic acid. nih.govacs.org A further metabolite, tentatively identified as tetrahydroagathic acid , has also been found in serum after oral administration. acs.org In contrast, following intravenous administration of ICA, agathic acid is the primary metabolite found in the serum, along with minor amounts of dihydroagathic acid. nih.govacs.org
The biotransformation of ICA is significant as the resulting metabolites, such as agathic acid, are also biologically active. researchgate.net
Comparative Metabolism Studies in Different Non-Human Species
Comparative studies on the metabolism of isocupressic acid (ICA), the primary metabolite of this compound, have revealed both similarities and differences across various non-human species.
In vitro studies using liver homogenates have shown that the oxidation of ICA to agathic acid occurs in several species. No significant differences in the types of metabolites formed were observed when comparing liver homogenates from cows, sheep, pigs, and goats. nih.govacs.org However, the efficiency of this conversion varies. Liver homogenates from guinea pigs and rats were found to be less efficient at converting ICA to agathic acid compared to those from the ruminant species and pigs. nih.govacs.org
Studies comparing naive and conditioned cattle (those previously exposed to pine needles containing these compounds) have shown that conditioned animals metabolize ICA and its metabolites more rapidly. researchgate.net In conditioned cattle, the concentration of agathic acid in the serum is significantly lower than in naive animals after exposure. researchgate.net This adaptation appears to be due to an alteration in the metabolic activity of the rumen microflora, which become more efficient at breaking down agathic acid. researchgate.net
While cattle are susceptible to the toxic effects of these compounds, other ruminants like sheep and goats appear to be less affected, suggesting potential species-specific differences in metabolism or sensitivity that are not fully elucidated by in vitro liver homogenate studies alone. animalhealthaustralia.com.au
Advanced Analytical Methodologies for Acetylisocupressic Acid Research
Spectroscopic Techniques for Structural Characterization
Spectroscopy is a fundamental tool in the structural analysis of organic molecules like acetylisocupressic acid. It involves the interaction of electromagnetic radiation with the compound to generate spectra that provide detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the different types of protons and carbons present in the molecule and their chemical environments.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms. For instance, HSQC spectra reveal direct one-bond correlations between protons and their attached carbons, while HMBC spectra show correlations between protons and carbons that are two or three bonds away. This information is critical for piecing together the intricate cyclic and acyclic portions of the this compound molecule. In the analysis of complex organic molecules, specific proton and carbon signals and their correlations provide a definitive structural fingerprint. nih.gov
Table 1: Representative NMR Data for Structural Elucidation
| Technique | Observed Correlations | Information Gained |
|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants of protons. | Identifies different proton environments (e.g., olefinic, methyl, methylene). |
| ¹³C NMR | Chemical shifts of carbon atoms. | Differentiates between sp², sp³, and carbonyl carbons. |
| COSY | Correlation between coupled protons. | Establishes proton-proton connectivity within the same spin system. |
| HSQC | Correlation between protons and directly attached carbons. | Assigns specific protons to their corresponding carbon atoms. nih.gov |
| HMBC | Correlation between protons and carbons over 2-3 bonds. | Connects different fragments of the molecule, confirming the overall carbon skeleton. |
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent molecule and its fragments.
Low-Resolution Electrospray Ionization Mass Spectrometry (LRESI-MS) is a soft ionization technique often coupled with liquid chromatography. It is particularly useful for analyzing the molecular weight of this compound in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying and quantifying this compound in biological and environmental samples. LC-MS/MS, a tandem MS approach, further enhances structural elucidation by fragmenting a selected parent ion and analyzing the resulting daughter ions, providing detailed structural information. nih.gov
Table 2: Mass Spectrometry Techniques and Their Applications
| Technique | Ionization Method | Mass Analyzer | Primary Application |
|---|---|---|---|
| HRFAB-MS | Fast Atom Bombardment | High-Resolution (e.g., Sector) | Accurate mass measurement and elemental formula determination. |
| LRESI-MS | Electrospray Ionization | Quadrupole, Ion Trap | Molecular weight determination in solution. |
| LC-MS/MS | Electrospray Ionization | Triple Quadrupole, Q-TOF | Quantification and structural confirmation in complex matrices. nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of chemical bonds. youtube.com For this compound, characteristic IR absorption bands would indicate the presence of hydroxyl (-OH), carbonyl (C=O) from both the carboxylic acid and the acetyl group, and carbon-carbon double bonds (C=C).
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. drawellanalytical.com The absorption of UV or visible light by this compound is primarily due to the presence of chromophores, such as the carbon-carbon double bonds and the carbonyl group of the carboxylic acid. The wavelength of maximum absorbance (λmax) can give an indication of the extent of conjugation within the molecule. drawellanalytical.comlibretexts.org
Table 3: Spectroscopic Data for Functional Group and Electronic Analysis
| Spectroscopy | Wavenumber/Wavelength Range | Functional Group/Chromophore |
|---|---|---|
| IR | ~3300-2500 cm⁻¹ (broad) | O-H stretch (Carboxylic acid) |
| IR | ~1700 cm⁻¹ | C=O stretch (Carboxylic acid) |
| IR | ~1735 cm⁻¹ | C=O stretch (Ester of acetyl group) |
| IR | ~1650 cm⁻¹ | C=C stretch (Alkene) |
| UV-Vis | ~200-220 nm | π → π* transitions of C=C and C=O |
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used chromatographic methods for the analysis of this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
For this compound, reversed-phase HPLC or UPLC is typically employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile (B52724), and an acid like formic acid). Detection is often achieved using a UV detector, which measures the absorbance of the eluting compounds at a specific wavelength. These methods are crucial for determining the concentration of this compound in plant extracts or other biological samples and for verifying its purity after isolation and purification processes.
Table 4: Typical HPLC/UPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18 | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | Elution of the compound from the column. |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of separation. |
| Detection | UV at ~210 nm | Quantification and detection of the analyte. |
| Injection Volume | 5 - 20 µL | Introduction of the sample into the system. |
Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound. chromatographyonline.com However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. shimadzu.com Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile derivative, such as a methyl ester or a silyl (B83357) ester. researchgate.net
Once derivatized, the compound can be vaporized and separated on a GC column. netzsch.com The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). chromatographyonline.comnih.gov GC-MS is particularly advantageous as it provides both retention time data for identification and mass spectra for structural confirmation. nih.gov
Table 5: GC Analysis of this compound (after derivatization)
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization Agent | Diazomethane or BSTFA | Increases volatility for GC analysis. |
| Column | Capillary column (e.g., DB-5ms) | Separation of volatile derivatives. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injector Temperature | 250 - 280 °C | Vaporization of the derivatized sample. |
| Detector | FID or Mass Spectrometer | Detection and identification of the analyte. |
Chemometric Analysis in Natural Product Profiling
Chemometrics, which involves the use of multivariate statistics and data analysis, plays a crucial role in modern natural product research, particularly for profiling complex mixtures from sources like Cupressus species. nih.govunina.it When combined with high-resolution analytical techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), chemometrics allows for the comprehensive analysis and comparison of metabolite profiles from different plant samples. nih.govresearchgate.net
This approach is particularly useful for studying the phytochemical diversity of plants based on geographical origin. nih.gov In studies on Cupressus torulosa, needles collected from various geographical regions were analyzed using UPLC-QTOF-MS, and the resulting data was subjected to chemometric analysis. nih.govresearchgate.net Statistical tools like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) were employed to discern significant variations in the chemical compositions across the different locations. nih.govresearchgate.net
These analyses can identify specific marker compounds that contribute most to the observed variation, providing a chemical fingerprint for samples from a particular region. nih.gov For instance, a UPLC-QTOF-MS based metabolomics study of C. torulosa needles from 14 distinct geographical areas successfully identified 24 marker compounds that were consistently present across all samples, allowing for differentiation based on their relative abundance. nih.gov While not always focused on this compound specifically, these metabolomic and chemometric studies provide a powerful framework for quality control, authentication, and understanding the metabolic fingerprint of its natural sources. nih.govresearchgate.net
Table 2: Chemometric Tools in Cupressus Metabolomics
| Analytical Technique | Chemometric Method | Research Goal | Key Findings | Reference |
|---|---|---|---|---|
| UPLC-QTOF-MS | Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA) | Analyze metabolite profiles of C. torulosa from 14 geographical regions. | Identified significant variations in chemical composition and 24 marker compounds. | nih.gov |
| UPLC-QTOF-MS (Positive Ion Mode) | ANOVA, PCA, HCA, Heatmaps | Investigate metabolomic profiles of C. torulosa from different areas. | Revealed 34 marker compounds and identified key biosynthesis pathways (phenylpropanoid and flavonoid). | researchgate.net |
| GC-MS | Principal Component Analysis, Heatmap Correlation, Dendrogram | Compare metabolite profiles of seven aromatic Mediterranean plants. | Identified 43 metabolites, including acids, carbohydrates, and phenols, differentiating the species. | unina.it |
Development of New Analytical Methods
The continuous evolution of analytical instrumentation has led to the development of highly sensitive and specific methods for the analysis of this compound and related diterpenoids. researchgate.netsci-hub.se These advanced methods are essential for detecting the compound in complex matrices, elucidating the structures of novel derivatives, and performing accurate quantification. sci-hub.se
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of diterpenes in sources like propolis and conifer extracts. researchgate.netjacsdirectory.com For GC-MS analysis, non-volatile or thermally unstable compounds like diterpene acids often require a derivatization step, such as silylation, to increase their volatility and thermal stability. researchgate.net The resulting mass spectra provide characteristic fragmentation patterns that are crucial for structural identification. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another cornerstone of modern diterpene analysis. sci-hub.se The use of HPLC with a Diode Array Detector (DAD) allows for quantification, while coupling with Mass Spectrometry (MS) provides structural information. figshare.comsci-hub.se Techniques such as UPLC-QTOF-MS and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) offer high resolution and mass accuracy, enabling the tentative identification of dozens of metabolites in a single run, including diterpenes and their derivatives in extracts of Araucaria and Cupressus species. nih.govnih.gov
Furthermore, the isolation and characterization of new, related compounds, such as 3-(acetyloxy)-acetylisocupressic acid from Juniperus polycarpos, have been made possible through a combination of advanced spectroscopic methods. figshare.comresearchgate.net These include detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Fast Atom Bombardment-Mass Spectrometry (HRFAB-MS), which are indispensable for the complete structural elucidation of novel natural products. figshare.comresearchgate.net
Table 3: Advanced Analytical Methods in this compound Research
| Methodology | Application | Key Advantages | Reference |
|---|---|---|---|
| GC-MS | Identification of diterpenes in Greek propolis and conifer resins. | Provides characteristic fragmentation patterns for structural identification (often after derivatization). | researchgate.netresearchgate.net |
| UPLC-QTOF-MS | Metabolomic profiling of Cupressus torulosa needles. | High-resolution analysis for differentiating samples and identifying marker compounds. | nih.gov |
| LC-HRMS/MS | Phytochemical profiling of Araucaria heterophylla resin. | Enables tentative identification of numerous metabolites in a single analysis based on fragmentation patterns. | nih.gov |
| HPLC-DAD | Development of a validated method for quantifying diterpenes in Brazilian propolis. | Robust and reproducible quantification of major diterpene components. | sci-hub.se |
| 1D/2D NMR, HRFAB-MS | Structural elucidation of a new derivative, 3-(acetyloxy)-acetylisocupressic acid. | Provides definitive structural information for novel compounds. | figshare.comresearchgate.net |
Future Directions and Research Perspectives
Elucidation of Undiscovered Biological Activities
The known biological activity of the related compound, isocupressic acid, is primarily its abortifacient effect in cattle, which stems from its ability to disrupt hormone production and uterine blood flow. nih.govarizona.edu However, the vast structural diversity of diterpenoids suggests that acetylisocupressic acid may possess a broader range of biological activities. Future research should prioritize screening this compound for various pharmacological effects.
Initial areas of investigation could include:
Antimicrobial and Antifungal Properties: Many plant-derived terpenoids exhibit antimicrobial activity. Screening this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, could reveal potential applications in infectious disease treatment. nih.govnih.govmdpi.com
Anti-inflammatory Effects: Inflammation is a key factor in numerous chronic diseases. Investigating the ability of this compound to modulate inflammatory pathways is a logical step, given the anti-inflammatory properties of other diterpenes.
Anticancer Activity: The cytotoxicity of various terpenoids against cancer cell lines is well-documented. mdpi.com Evaluating the antiproliferative and pro-apoptotic effects of this compound on different cancer cell lines could open avenues for oncological research.
Neuroprotective Potential: Some natural compounds have shown promise in protecting against neurodegenerative diseases. nih.gov Studies to determine if this compound can mitigate oxidative stress and neuronal damage would be of significant interest.
Exploration of Novel Molecular Targets and Signaling Pathways
Understanding the molecular mechanisms through which a compound exerts its effects is crucial for drug development. For isocupressic acid, research has identified its interference with steroidogenesis by inhibiting the transcription of key enzymes like P450scc and StAR via the cAMP-PKA signaling pathway. nih.gov
Future research on this compound should aim to:
Identify Specific Molecular Targets: Utilizing techniques such as affinity chromatography and proteomics, researchers can identify the specific proteins and enzymes that this compound binds to within the cell.
Map Signaling Pathway Modulation: Once targets are identified, further studies can elucidate how this binding affects downstream signaling cascades. This could involve investigating its influence on pathways implicated in inflammation (e.g., NF-κB), cell survival and proliferation (e.g., PI3K/Akt/mTOR), and oxidative stress.
Comparative Analysis with Isocupressic Acid: A direct comparison of the molecular targets and pathway modulation of this compound and isocupressic acid would be highly informative. The presence of the acetyl group may alter the binding affinity and specificity of this compound, potentially leading to a different pharmacological profile.
Green Chemistry Approaches in Synthesis and Derivatization
The current isolation of this compound from natural sources can be inefficient and environmentally taxing. chemfaces.com The principles of green chemistry offer a more sustainable approach to producing this compound and its derivatives. abcr-mefmo.orgabcr-mefmo.org
Future efforts in this area should focus on:
Development of a Sustainable Synthetic Route: Designing a synthetic pathway that utilizes environmentally benign solvents, reagents, and catalysts would be a significant advancement. abcr-mefmo.orgfatplants.net This could involve biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions.
Microwave-Assisted Synthesis: This technique can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. fatplants.net
Solvent-Free Reactions: Exploring solid-state reactions or reactions in supercritical fluids could further minimize the environmental impact of synthesis.
Derivatization for Improved Properties: Green chemistry principles can also be applied to the synthesis of this compound derivatives with enhanced solubility, bioavailability, and therapeutic efficacy. nih.gov
Advanced Animal Models for Disease Progression Studies
While cattle have been used to study the abortifacient effects of isocupressic acid, these models are not practical for broader pharmacological studies. arizona.edunih.gov The development and use of more advanced and ethical animal models will be essential for evaluating the therapeutic potential of this compound.
Future research should incorporate:
Transgenic Mouse Models: For investigating specific diseases, such as cancer or Alzheimer's disease, transgenic mouse models that mimic human pathology are invaluable. nih.gov These models would allow for the assessment of this compound's efficacy in a more relevant biological context.
Zebrafish Models: The zebrafish model offers several advantages, including rapid development, optical transparency (allowing for real-time imaging of biological processes), and high-throughput screening capabilities. This makes it an excellent tool for initial in vivo toxicity and efficacy studies.
Non-mammalian and Invertebrate Models: For preliminary investigations into general toxicity and biological activity, models such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) can provide valuable data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Integration of Omics Technologies in Research
The "omics" revolution provides powerful tools for obtaining a holistic understanding of the biological effects of a compound. wikipedia.orgtargetmol.com Integrating genomics, transcriptomics, proteomics, and metabolomics into the study of this compound will be crucial for a comprehensive characterization of its activity. arizona.edu
Key applications of omics technologies include:
Transcriptomics (RNA-Seq): To identify genes whose expression is altered in response to this compound treatment. This can provide insights into the cellular pathways affected by the compound.
Proteomics: To identify changes in protein expression and post-translational modifications, revealing the compound's impact on cellular machinery.
Metabolomics: To analyze changes in the cellular metabolome, offering a functional readout of the physiological effects of this compound.
Multi-omics Integration: The true power of these technologies lies in their integration. targetmol.com By combining data from different omics platforms, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers for its effects.
Potential for Collaborative Research Initiatives
The multifaceted research required to fully explore the potential of this compound necessitates a collaborative approach. Bringing together experts from various disciplines will be key to accelerating progress.
Potential collaborative initiatives could involve:
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development.
International Consortia: Establishing international consortia can facilitate the sharing of data, resources, and expertise, avoiding duplication of effort and fostering a more comprehensive global research program.
Open-Source Data Platforms: The creation of open-access databases for sharing all research data related to this compound would promote transparency and collaboration within the scientific community.
By pursuing these future research directions, the scientific community can systematically unravel the therapeutic potential of this compound, potentially leading to the development of novel treatments for a range of human diseases.
Q & A
Q. How should researchers address variability in diterpenoid yields across plant populations (e.g., environmental vs. genetic factors)?
- Methodological Answer: Conduct metabolomic profiling of plants from diverse habitats to correlate yield with environmental variables (soil pH, altitude). Pair with genomic analysis (e.g., transcriptome sequencing) to identify biosynthetic gene clusters. Use multivariate statistical models (PCA or PLS-DA) to isolate key contributing factors .
Q. What statistical approaches are recommended for validating this compound’s role in multi-component systems (e.g., propolis)?
- Methodological Answer: Apply synergy assays (e.g., checkerboard or isobologram analysis) to assess interactions with co-occurring compounds (e.g., communic acid). Use cluster analysis or network pharmacology to identify additive/antagonistic effects. Replicate findings in independent labs to minimize batch-to-batch variability .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in spectral assignments for novel this compound analogs?
- Methodological Answer: Adhere to the Beilstein Journal of Organic Chemistry guidelines: report H- and C-NMR chemical shifts with ±0.01 ppm precision, DEPT/HSQC for carbon hybridization, and NOESY for stereochemistry. Deposit raw spectral data in public repositories (e.g., Zenodo) for peer validation .
Q. What steps mitigate biases in bioactivity studies, particularly in cell-based assays?
- Methodological Answer: Include blinded positive/negative controls (e.g., dexamethasone for anti-inflammatory assays) and validate results across ≥3 biological replicates. Use standardized cell viability assays (MTT, resazurin) with IC calculations. Disclose all experimental conditions (e.g., serum concentration, passage number) to enable replication .
Ethical and Reporting Standards
Q. How should conflicting data on this compound’s ecological roles (e.g., plant defense vs. allelopathy) be addressed in publications?
- Methodological Answer: Clearly delineate experimental systems (e.g., in vitro vs. field studies) and contextualize limitations. Use meta-analysis to synthesize disparate findings, and propose follow-up studies (e.g., gene knockout models) in the discussion section. Adhere to journal-specific guidelines for transparent reporting of negative/ambiguous results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
